1-(4-chlorophenyl)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
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Description
1-(4-chlorophenyl)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a useful research compound. Its molecular formula is C21H25ClN2O3S and its molecular weight is 420.95. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Catalysis for Methane Generation
A pivotal area of research involving molecular structures similar to 1-(4-chlorophenyl)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide focuses on their application in catalysis, particularly for the conversion of carbon dioxide to methane. For instance, a study on rhenium tricarbonyl complexes highlighted their potential in catalyzing the electrochemical reduction of CO2 to methane. These complexes demonstrated a novel capability for methane production from CO2 reduction, underscoring the potential for developing more robust catalytic systems aimed at methane generation from CO2 (Nganga et al., 2021).
Development of Antimicrobial Agents
Another significant research direction involves the synthesis of quinoline derivatives, which are closely related to the chemical structure of interest, for their potential antimicrobial properties. A notable study in this domain synthesized new quinazolines, demonstrating their efficacy as antimicrobial agents against various bacterial and fungal strains. This research opens avenues for the development of novel antimicrobial compounds, potentially addressing the growing concern of antimicrobial resistance (Desai, Shihora, & Moradia, 2007).
Crystal Structure Analysis
Research on compounds with a structural resemblance to 1-(4-chlorophenyl)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide often extends into crystallography to understand their molecular configuration and interactions. A study focusing on the crystal structure and Hirshfeld surface analysis of a related tetrahydroisoquinoline derivative highlighted its intricate molecular geometry and intermolecular hydrogen bonding patterns. Such analyses are crucial for designing molecules with desired physical and chemical properties, thereby facilitating their application in various scientific and industrial processes (Akkurt et al., 2021).
Chemoselective N-Acylation Reagents
Further exploration into chemoselectivity led to the development of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides as N-acylation reagents. These compounds exhibit remarkable chemoselectivity, which is crucial for synthesizing specific molecular architectures. Such advancements in chemoselective reagents underscore the versatility of sulfonamide derivatives in facilitating targeted chemical transformations, paving the way for their utilization in complex organic syntheses (Kondo, Sekimoto, Nakao, & Murakami, 2000).
properties
IUPAC Name |
1-(4-chlorophenyl)-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3S/c1-15(2)11-12-24-20-9-8-19(13-17(20)5-10-21(24)25)23-28(26,27)14-16-3-6-18(22)7-4-16/h3-4,6-9,13,15,23H,5,10-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMJXCCZFGLKAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide |
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